4-(4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine

Medicinal Chemistry Chemical Biology Drug Discovery

4-(4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine is a synthetic heterocyclic compound with a pyrimidine core substituted with a morpholine group and a piperazine-linked 4-bromophenethyl moiety. Its molecular formula is C21H28BrN5O and it has a molecular weight of 446.4 g/mol.

Molecular Formula C21H28BrN5O
Molecular Weight 446.4 g/mol
CAS No. 2640898-52-6
Cat. No. B6474840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine
CAS2640898-52-6
Molecular FormulaC21H28BrN5O
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)CCC4=CC=C(C=C4)Br
InChIInChI=1S/C21H28BrN5O/c1-17-16-20(24-21(23-17)27-12-14-28-15-13-27)26-10-8-25(9-11-26)7-6-18-2-4-19(22)5-3-18/h2-5,16H,6-15H2,1H3
InChIKeySNOTXWKFPOOGSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine (CAS 2640898-52-6): Chemical Identity and Properties


4-(4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine is a synthetic heterocyclic compound with a pyrimidine core substituted with a morpholine group and a piperazine-linked 4-bromophenethyl moiety [1]. Its molecular formula is C21H28BrN5O and it has a molecular weight of 446.4 g/mol [1]. The compound is structurally related to other piperazinyl-pyrimidine derivatives explored in medicinal chemistry, but direct comparative biological or physicochemical data for this specific molecule are not publicly available.

Why Simple Substitution of 4-(4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine Fails Without Quantitative Evidence


A lack of publicly available, comparative performance data for this compound makes generic substitution a risk without in-house validation. While in-class compounds may share a pyrimidine-piperazine-morpholine scaffold, differences in the position and nature of the bromophenyl substituent can lead to significant variations in target binding, selectivity, and pharmacokinetic profile, as observed across related series [1]. However, without published quantitative head-to-head comparisons for this specific compound, any claim of superiority or interchangeability is scientifically unsubstantiated. Procurement decisions must rely on proprietary data or de novo experimental verification.

Quantitative Differentiation Evidence for 4-(4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine


Explicit Statement on the Lack of Publicly Available Comparative Data

After an exhaustive search of primary research papers, patents, and authoritative databases, no instances of quantitative, comparator-based data were found for this compound. The only verifiable information consists of computed physicochemical properties from PubChem [1]. There are no direct head-to-head comparisons, cross-study comparable data, or class-level inferences that can be quantitatively substantiated. Any claims of differentiation are therefore unsupported by the public scientific record.

Medicinal Chemistry Chemical Biology Drug Discovery

Potential Application Scenarios for 4-(4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine


Chemical Probe Development

Given its complex heterocyclic structure and the presence of a bromophenyl handle for further functionalization [1], this compound could serve as a synthetic intermediate or a core scaffold for the development of chemical probes targeting kinases or other proteins explored in related piperazinyl-pyrimidine series [2]. However, all potency, selectivity, and ADME properties must be determined experimentally, as no published data exist.

Structure-Activity Relationship (SAR) Studies

The compound can be used as a building block in SAR campaigns focused on optimizing the substitution pattern around the pyrimidine core. The specific 4-bromophenethyl group and the 6-methyl-2-morpholino-pyrimidine arrangement provide a distinct substitution vector compared to other analogs, which could be valuable for exploring chemical space [2]. The value of this compound lies in its synthetic versatility, not in any proven biological superiority.

In-Hitro Validation Studies

As a compound available from multiple chemical suppliers with a typical purity of 95% [3], it can be procured for in-house in-vitro screening against target panels. The lack of public data makes it a blank-slate candidate for proprietary discovery programs, where its own generated data will define its differentiation.

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